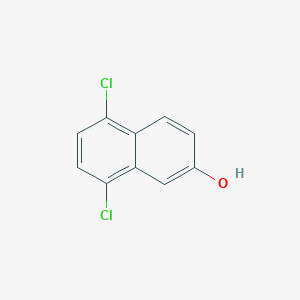5,8-Dichloronaphthalen-2-ol
CAS No.:
Cat. No.: VC15960538
Molecular Formula: C10H6Cl2O
Molecular Weight: 213.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H6Cl2O |
|---|---|
| Molecular Weight | 213.06 g/mol |
| IUPAC Name | 5,8-dichloronaphthalen-2-ol |
| Standard InChI | InChI=1S/C10H6Cl2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h1-5,13H |
| Standard InChI Key | ACNOLCYSQPFXFF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=CC(=C2C=C1O)Cl)Cl |
Introduction
Structural and Nomenclatural Considerations
Chlorinated naphthols are derivatives of naphthalene in which hydroxyl (-OH) and chlorine (-Cl) groups occupy specific positions on the fused aromatic ring system. The numbering of naphthalene positions follows the International Union of Pure and Applied Chemistry (IUPAC) system, where the 1- and 2-positions denote adjacent carbons on the same ring.
Isomerism in Chlorinated Naphthols
The positional isomerism of substituents significantly influences the properties of chlorinated naphthols. For example:
-
5,8-Dichloronaphthalen-1-ol (CAS 1574-18-1) features chlorine atoms at the 5- and 8-positions and a hydroxyl group at the 1-position .
-
5,8-Dichloronaphthalen-2-ol, by contrast, would theoretically have a hydroxyl group at the 2-position, but no experimental data for this compound were found in the reviewed sources.
The absence of literature on the 2-ol isomer suggests it may be synthetically challenging to produce or structurally unstable under standard laboratory conditions.
Physicochemical Properties of Analogous Compounds
While direct data for 5,8-dichloronaphthalen-2-ol are unavailable, the following properties of 5,8-dichloronaphthalen-1-ol provide a basis for comparison:
The predicted density and boiling point for 5,8-dichloronaphthalen-1-ol indicate strong intermolecular interactions due to chlorine’s electronegativity and the hydroxyl group’s hydrogen-bonding capability . Similar trends would likely apply to the 2-ol isomer, though steric effects from the hydroxyl group’s position might alter crystallization behavior.
Synthetic Pathways for Chlorinated Naphthols
Nitration and Amination of Naphthalene Derivatives
Source describes methods for synthesizing polyhalogenated naphthalene amines, which share structural motifs with chlorinated naphthols. For instance:
-
Dinitration of 1,5-naphthalenediamine derivatives yields tetramines through regioselective nitration followed by reduction .
-
High-pressure amination of 2,6-dichloro-1,5-dinitronaphthalene produces intermediates that can be hydrolyzed to naphthols .
These reactions highlight the complexity of introducing multiple substituents to naphthalene systems. Achieving regioselectivity for the 2-ol isomer would require precise control over reaction conditions, such as temperature and catalyst choice.
Challenges in Isolating 2-Substituted Isomers
The synthesis of 2-substituted naphthols is often hindered by:
-
Steric hindrance: Bulky substituents adjacent to the hydroxyl group can destabilize intermediates.
-
Electronic effects: Electron-withdrawing groups like chlorine may deactivate the ring, necessitating harsh reaction conditions that promote side reactions .
Analytical Characterization
Spectroscopic Techniques
For related compounds, the following methods are employed:
-
¹H NMR: Aromatic proton signals appear between δ 6.5–8.2 ppm, with splitting patterns indicating substitution positions .
-
FTIR: Stretching vibrations for -OH (≈3400 cm⁻¹) and C-Cl (≈750 cm⁻¹) are characteristic .
Chromatographic Behavior
Reverse-phase HPLC with UV detection (λ = 254 nm) is commonly used to resolve chlorinated naphthols . The 2-ol isomer’s retention time would differ from the 1-ol analog due to polarity variations.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume